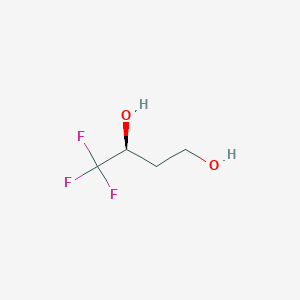

(S)-4,4,4-Trifluorobutane-1,3-diol

説明

Structure

3D Structure

特性

IUPAC Name |

(3S)-4,4,4-trifluorobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O2/c5-4(6,7)3(9)1-2-8/h3,8-9H,1-2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLIIHMYYAHRGK-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282619 | |

| Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135154-88-0 | |

| Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135154-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 4,4,4 Trifluorobutane 1,3 Diol

Historical Evolution of Synthetic Routes to 4,4,4-Trifluorobutane-1,3-diol (B6593197)

The synthesis of fluorinated organic compounds like 4,4,4-Trifluorobutane-1,3-diol has evolved significantly, driven by the increasing importance of such molecules in pharmaceuticals and material science. Early methods often relied on the reduction of pre-functionalized trifluoromethyl ketones or esters. A significant advancement in the field has been the development of asymmetric synthesis, allowing for the selective production of specific stereoisomers such as the (S)-enantiomer. Modern approaches focus on efficiency, stereoselectivity, and the use of readily accessible starting materials. The evolution has seen a shift from stoichiometric reagents to catalytic processes, including sophisticated organometallic and enzymatic methods, to achieve higher yields and enantiomeric purity. The development of methods starting from precursors like diethyl malonate or 4,4,4-trifluorocrotonaldehyde (B13457059) represents a key progression, providing more practical and scalable routes to this versatile chemical intermediate. google.comrsc.org

Organometallic Reagent-Based Approaches

Organometallic reagents are fundamental in the formation of new carbon-carbon bonds, and their application is central to several synthetic routes for (S)-4,4,4-Trifluorobutane-1,3-diol and its precursors. These methods offer high reactivity and the potential for stereochemical control.

Grignard Reagent-Mediated Syntheses

Grignard reagents (R-Mg-X) are powerful nucleophiles used extensively in organic synthesis. wikipedia.orgsigmaaldrich.com One documented approach involves the reaction of a 3-halo-1,1,1-trifluoropropane with magnesium metal in an ether solvent, such as tetrahydrofuran, to generate a 1,1,1-trifluoropropyl magnesium halide Grignard reagent. google.com This organometallic intermediate is then reacted with an electrophile like dimethylformamide (DMF) to yield 4,4,4-trifluorobutanal (B105314) after hydrolysis. Subsequent reduction of this aldehyde with a borohydride (B1222165) salt, such as potassium borohydride, furnishes the corresponding alcohol, 4,4,4-trifluorobutanol. google.com To obtain the target diol, a similar strategy could be envisioned starting from a protected hydroxy-aldehyde or by introducing a hydroxyl group at the C3 position via an appropriate Grignard-compatible electrophile.

Another relevant Grignard-based synthesis starts with the dimethyl ketal of 4-bromoacetophenone, which is converted to its corresponding Grignard reagent. researchgate.net This showcases the utility of Grignard reagents in building complex carbon skeletons that can be further elaborated to trifluorinated diols.

Table 1: Grignard Reagent-Mediated Synthesis of 4,4,4-Trifluorobutanal google.com

| Step | Reactants | Reagents/Solvents | Product | Typical Yield |

|---|---|---|---|---|

| 1 | 3-halo-1,1,1-trifluoropropane | Magnesium metal, Ether solvent (e.g., THF) | 1,1,1-trifluoropropyl magnesium halide | - |

| 2 | 1,1,1-trifluoropropyl magnesium halide | DMF, followed by hydrolysis | 4,4,4-trifluorobutanal | 68-75% (over two steps) |

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of cross-coupling and C-H activation reactions. sci-hub.semdpi.com While direct palladium-catalyzed synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach. For instance, palladium catalysts are effective in the direct installation of fluoroalkyl groups at the C4-position of indoles through C-H activation, demonstrating their capability to form C-CF3 bonds. sci-hub.se

Furthermore, palladium-catalyzed cross-coupling reactions of perfluoro organic compounds with organometallic reagents, such as organozinc compounds, have been developed. mdpi.com A practical application leading to a related structure involves the palladium-catalyzed 1,4-syn-difunctionalization of 1,3-dienes. nih.gov A notable synthesis involves the asymmetric palladium-catalyzed fluoroarylation of styrenes, which couples Selectfluor, a styrene, and a boronic acid to create chiral monofluoro-compounds, suggesting a pathway for creating chiral centers in fluorinated molecules. semanticscholar.org A key step in one synthesis of (R)-4,4,4-trifluorobutane-1,3-diol involves the hydrogenation of an intermediate using a palladium on carbon (Pd/C) catalyst. rsc.org This reduction step is crucial for converting an unsaturated precursor to the final saturated diol. rsc.org

Multi-Step Conversions from Readily Available Precursors

Synthesizing complex molecules from simple, commercially available starting materials is a primary goal of organic chemistry. For this compound, several multi-step sequences have been devised from such precursors.

Synthesis from 4,4,4-Trifluorocrotonaldehyde and its Derivatives

A practical and enantioselective synthesis of (R)-4,4,4-trifluorobutane-1,3-diol has been demonstrated starting from 4,4,4-trifluorocrotonaldehyde. rsc.org This versatile precursor undergoes an enantioselective conjugate Friedel-Crafts arylation. The resulting aldehyde is then reduced in situ using sodium borohydride. The final step to achieve the diol involves hydrogenation of the resulting intermediate in the presence of a 20% Palladium(II) hydroxide (B78521) on carbon (Pd(OH)2/C) catalyst in methanol (B129727) under a hydrogen atmosphere. rsc.org This sequence provides the target diol in high yield and enantiomeric excess. By selecting the opposite enantiomer of the catalyst in the asymmetric step, the (S)-diol could presumably be synthesized.

Table 2: Asymmetric Synthesis of (R)-4,4,4-Trifluorobutane-1,3-diol rsc.org

| Step | Starting Material | Key Reagents/Catalysts | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | 4,4,4-Trifluorocrotonaldehyde | Diarylprolinol silyl (B83357) ether catalyst, Indole | Friedel-Crafts adduct | High |

| 2 | Friedel-Crafts adduct | Sodium borohydride, Methanol | Alcohol intermediate | High |

| 3 | Alcohol intermediate | 20% Pd(OH)2/C, H2, Methanol | (R)-4,4,4-trifluorobutane-1,3-diol | 91% |

Approaches via Diethyl Malonate Derivatives

A robust, multi-step synthesis leading to 4,4,4-trifluorobutanol has been developed starting from diethyl malonate. google.comgoogle.com This pathway can be conceptually adapted to produce the desired 1,3-diol. The synthesis begins with the substitution reaction of diethyl malonate with 2,2,2-trifluoro ethyl p-toluenesulfonate in the presence of a basic catalyst like sodium methoxide, yielding 2-(2,2,2-trifluoroethyl)-diethyl malonate. google.com The subsequent step involves a decarboxylation reaction to produce 4,4,4-trifluoro ethyl butyrate. google.comgoogle.com Finally, this ester is reduced. To obtain this compound, the 2-(2,2,2-trifluoroethyl)-diethyl malonate intermediate would require selective reduction of one ester group to an alcohol, followed by reduction of the second ester group to complete the diol structure, likely involving chiral reducing agents to establish the (S)-stereocenter.

Table 3: Synthesis of 4,4,4-Trifluorobutanol Precursor from Diethyl Malonate google.comgoogle.com

| Step | Reactants | Reagents/Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 1 | Diethyl malonate, 2,2,2-Trifluoro ethyl p-toluenesulfonate | Sodium methoxide, Methanol, 65°C | 2-(2,2,2-Trifluoroethyl)-diethyl malonate | 96.3% |

| 2 | 2-(2,2,2-Trifluoroethyl)-diethyl malonate | Decarboxylation | 4,4,4-Trifluoro ethyl butyrate | - |

Syntheses from Ethyl Trifluoroacetate (B77799)

The synthesis of this compound from the readily available starting material, ethyl trifluoroacetate, represents a practical and scalable approach. This pathway typically involves a multi-step sequence, beginning with the formation of a key intermediate, ethyl 4,4,4-trifluoroacetoacetate (ETFAA).

One common method to produce ETFAA is through a Claisen condensation reaction, where ethyl trifluoroacetate is reacted with ethyl acetate (B1210297) in the presence of a strong base, such as sodium ethoxide. google.com This reaction effectively joins the two ester fragments to form the β-ketoester skeleton. google.com

Once ETFAA is synthesized, the crucial step is the stereoselective reduction of the ketone group to generate the (S)-configured secondary alcohol. This is often followed by the reduction of the ester functional group to the primary alcohol, thus completing the diol structure. A plausible synthetic sequence is detailed below:

Formation of the β-Ketoester: Ethyl trifluoroacetate undergoes a base-catalyzed Claisen condensation with ethyl acetate.

Asymmetric Reduction of Ketone: The ketone of ethyl 4,4,4-trifluoroacetoacetate is selectively reduced to the corresponding (S)-alcohol. This can be achieved using chiral reducing agents or, more commonly, through biocatalysis, which will be discussed in the following section.

Reduction of Ester: The ethyl ester group of the resulting (S)-ethyl 4,4,4-trifluoro-3-hydroxybutanoate is reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride or sodium borohydride in combination with an additive may be used for this transformation, yielding the final product, this compound. google.comrsc.org

Table 1: Synthetic Route from Ethyl Trifluoroacetate

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Ethyl trifluoroacetate, Ethyl acetate | Base (e.g., Sodium ethoxide) | Ethyl 4,4,4-trifluoroacetoacetate |

| 2 | Ethyl 4,4,4-trifluoroacetoacetate | Chiral reducing agent or Biocatalyst | (S)-Ethyl 4,4,4-trifluoro-3-hydroxybutanoate |

Chemoenzymatic and Biocatalytic Pathways for Trifluoromethylated Diols

The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic and biocatalytic methods for synthesizing chiral molecules like this compound. rsc.org These approaches leverage the high selectivity of enzymes to create specific stereoisomers, often under mild reaction conditions. rsc.org

A key application of biocatalysis in this context is the asymmetric reduction of the prochiral ketone in ethyl 4,4,4-trifluoroacetoacetate. Whole-cell biocatalysts, such as yeast, are particularly effective for this transformation. For instance, the yeast Saccharomyces uvarum has been successfully used for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to produce ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate with high conversion and enantiomeric excess. nih.gov By selecting the appropriate microorganism or isolated enzyme (e.g., a reductase), the corresponding (S)-enantiomer can be obtained. This biocatalytic step is advantageous as it can be performed in aqueous systems and avoids the need for expensive and potentially toxic heavy metal catalysts. nih.gov

Beyond single-step reductions, more complex biocatalytic cascades are being explored. A general principle for synthesizing structurally diverse diols involves expanding amino acid metabolism, combining oxidative and reductive enzymatic reactions. nih.gov This strategy involves a sequence of enzymes, including hydroxylases, deaminases, decarboxylases, and reductases, to build diol structures from amino acid precursors. nih.gov

Furthermore, cutting-edge research explores the use of radical S-adenosylmethionine (rSAM) enzymes to catalyze trifluoromethylation reactions directly, offering a potential future pathway for novel fluorinated compounds. acs.orgacs.org Another advanced strategy involves engineering hybrid polyketide synthase (PKS) and fatty acid synthase (FAS) enzymes. nih.gov These engineered biocatalysts can incorporate fluorinated building blocks, such as fluoromalonyl-CoA, into growing molecular chains, opening the door to the biosynthesis of complex fluorinated polyketides and macrolides. nih.gov

Table 2: Examples of Biocatalytic Approaches for Trifluoromethylated Intermediates

| Biocatalytic Method | Enzyme/Organism Type | Substrate | Product Application |

|---|---|---|---|

| Asymmetric Ketone Reduction | Whole cells (e.g., Saccharomyces uvarum) | Ethyl 4,4,4-trifluoroacetoacetate | Synthesis of chiral hydroxyesters, precursors to diols. nih.gov |

| Expanded Amino Acid Metabolism | Multi-enzyme cascades (Hydroxylases, Reductases, etc.) | Amino Acids | General platform for structurally diverse diols. nih.gov |

| rSAM-Enzyme Catalysis | Radical S-adenosylmethionine (rSAM) Enzymes | Various organic molecules | Direct trifluoromethylation reactions. acs.orgacs.org |

These biocatalytic and chemoenzymatic strategies represent a powerful and increasingly important toolkit in synthetic organic chemistry, providing environmentally benign and highly selective routes to valuable chiral building blocks like this compound. rsc.org

Asymmetric Synthesis and Enantiocontrol in 4,4,4 Trifluorobutane 1,3 Diol Derivatives

Organocatalytic Asymmetric Methodologies

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, avoiding the use of often toxic and expensive metal catalysts. This approach has been successfully applied to the synthesis of chiral trifluoromethylated compounds.

Direct Aldol (B89426) Reactions with Trifluoroacetaldehyde (B10831) Hemiacetal

A significant challenge in using trifluoroacetaldehyde as a substrate is its gaseous nature at room temperature and its tendency to form a stable hydrate (B1144303) or hemiacetal. To overcome this, direct aldol reactions have been developed using its ethyl hemiacetal, which can generate the reactive aldehyde in situ.

An organocatalytic asymmetric direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with various methyl ketones has been successfully developed. This reaction proceeds smoothly to produce (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones, which are precursors to the corresponding 1,3-diols, in high yields and with good enantioselectivity.

L-prolinamide derivatives have proven to be effective catalysts for direct asymmetric aldol reactions. These catalysts, derived from the natural amino acid L-proline, operate through an enamine-based mechanism. The secondary amine of the proline moiety reacts with a ketone to form a chiral enamine intermediate. This enamine then attacks the electrophilic aldehyde.

Specifically, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, a proline derivative, has been shown to be a highly effective catalyst for the reaction between trifluoroacetaldehyde ethyl hemiacetal and aromatic methyl ketones. The proposed reaction mechanism involves the catalyst reacting with the methyl ketone to form a chiral enamine. This enamine then reacts with the trifluoroacetaldehyde hemiacetal, leading to the in situ generation of trifluoroacetaldehyde and subsequent formation of the aldol adduct. The terminal hydroxyl group and the amide N-H in some prolinamide catalysts can form hydrogen bonds with the aldehyde substrate, which helps to lower the activation energy and enhance enantioselectivity.

Table 1: Performance of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole in the Aldol Reaction of Trifluoroacetaldehyde Ethyl Hemiacetal with various Ketones

| Ketone | Product | Yield (%) | ee (%) |

|---|---|---|---|

| Acetophenone | (R)-4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one | 85 | 90 |

| 4'-Methylacetophenone | (R)-4,4,4-trifluoro-3-hydroxy-1-(p-tolyl)butan-1-one | 91 | 92 |

| 4'-Methoxyacetophenone | (R)-4,4,4-trifluoro-3-hydroxy-1-(4-methoxyphenyl)butan-1-one | 86 | 91 |

| 4'-Chloroacetophenone | (R)-1-(4-chlorophenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one | 88 | 89 |

Data sourced from research on organocatalytic asymmetric direct aldol reactions.

The control of enantioselectivity and diastereoselectivity is a critical aspect of these aldol reactions. The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome. With (S)-5-(pyrrolidin-2-yl)-1H-tetrazole as the catalyst, the reaction with cyclohexanone (B45756) yielded the corresponding aldol product with high diastereoselectivity (88% de) and excellent enantioselectivity (>99% ee).

The stereochemistry of the major enantiomer produced is typically R, as determined by comparison of optical rotation values. The geometry of the enamine intermediate, which can be either cis or trans, is a key factor in controlling the diastereoselectivity of the aldol reaction. The catalyst's structure, particularly the presence of hydrogen-bonding moieties, can lock the transition state into a specific conformation, thereby directing the stereochemical course of the reaction to achieve high levels of selectivity.

Organocatalytic 1,4-Additions for Trifluoromethylated Stereogenic Centers

Another powerful strategy for creating trifluoromethylated stereogenic centers is through organocatalytic conjugate additions (1,4-additions or Michael additions). In this approach, a nucleophile is added to a β-substituted vinyl triflone (ArCH=CHSO₂CF₃). These trifluoromethylated Michael acceptors are highly reactive due to the strong electron-withdrawing nature of the trifluoromethylsulfonyl group.

Tertiary amino-thiourea organocatalysts have been successfully employed to catalyze the addition of 1,3-dicarbonyl compounds to these β-arylvinyl triflones. These reactions proceed under mild conditions and afford the Michael adducts in high yields and with high enantioselectivities. The development of such methods provides an efficient route to molecules containing a trifluoromethylated stereocenter, which can be further elaborated into diol structures.

Metal-Catalyzed Asymmetric Approaches

Alongside organocatalysis, metal-based catalysts offer a complementary and highly efficient means of achieving asymmetric synthesis of trifluoromethylated 1,3-diols.

Asymmetric Transfer Hydrogenation for CF₃-Substituted 1,3-Diols

Asymmetric transfer hydrogenation (ATH) is a robust method for the stereoselective reduction of ketones. This technique has been effectively applied to the synthesis of CF₃-substituted 1,3-diols from the corresponding 1,3-diketones. Using an ansa-ruthenium(II) catalyst in a formic acid/triethylamine mixture, trifluoromethyl-substituted 1,3-diketones can be reduced to the corresponding syn-1,3-diols with excellent enantiopurity and high yields.

This process often proceeds via a dynamic kinetic resolution, where the intermediate mono-reduced alcohol, a β-hydroxy ketone, is also obtained with very high enantiopurity under milder conditions. This allows for the selective synthesis of either the chiral β-hydroxy ketone or the final 1,3-diol. The success of this methodology provides a reliable pathway to stereoarrayed CF₃-substituted 1,3-diols, including derivatives that form the core structure of (S)-4,4,4-Trifluorobutane-1,3-diol.

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of a Trifluoromethyl-Substituted Diketone

| Substrate | Product | Catalyst | dr (syn/anti) | ee (syn) (%) | ee (anti) (%) | Yield (%) |

|---|

Data represents typical results from studies on Ru-catalyzed asymmetric transfer hydrogenation.

Stereoselective Reduction Strategies

A prevalent and effective method for the synthesis of chiral 1,3-diols is the stereoselective reduction of the corresponding β-dicarbonyl or β-hydroxycarbonyl compounds. In the context of 4,4,4-trifluorobutane-1,3-diol (B6593197) derivatives, this typically involves the asymmetric reduction of a trifluoromethyl ketone. The strong electron-withdrawing nature of the trifluoromethyl group presents unique challenges and opportunities for achieving high enantioselectivity. rsc.org

Various catalytic systems have been developed for the asymmetric reduction of trifluoromethyl ketones. These include both metal-based catalysts and organocatalysts. For instance, iridium-based catalysts, such as those employing f-amphol and f-ampha ligands, have demonstrated high efficiency in the asymmetric hydrogenation of trifluoromethyl ketones, yielding chiral 2,2,2-trifluoroethanols with excellent enantioselectivities (up to 99% ee) and high yields (up to 99%). rsc.org While not directly applied to 4,4,4-trifluorobutane-1,3-diol, these systems highlight the potential for highly selective reductions of the trifluoromethyl ketone moiety.

Organocatalysts, such as oxazaborolidines (as in the Corey-Bakshi-Shibata reduction), hydroxyamides, and phosphoric acids, have also been successfully employed for the asymmetric reduction of prochiral ketones. wordpress.comrsc.org These catalysts offer the advantage of being metal-free, which can be beneficial in pharmaceutical synthesis. rsc.org The enantioselective aldol reaction of trifluoromethylketones is another direct approach to chiral tertiary trifluoromethyl carbinols. nih.govacs.org

| Substrate | Catalyst/Reagent | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| 1-(4-bromophenyl)-2,2,2-trifluoroethanone | Ir/(S)-L2 | H₂ | Not Specified | 99 | 95 | rsc.org |

| Biaryl ketone (precursor to LX-1031) | Ir catalyst | H₂ | Not Specified | quant. | 97 | rsc.org |

| 2,2,2-Trifluoroacetophenone | Iridium/f-amphol | H₂ | Not Specified | High | High | rsc.org |

| Prochiral ketones | Oxazaborolidine | Borane | Not Specified | High | Excellent | wordpress.comrsc.org |

| Alkylidenepyrazolones and trifluoromethyl ketones | Bifunctional organocatalyst | Not Applicable | Not Specified | Moderate | Moderate to good | nih.govacs.org |

Chiral Auxiliary-Mediated Asymmetric Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. thieme-connect.comwikipedia.org This strategy has been widely applied in asymmetric synthesis to achieve high levels of stereocontrol. wikipedia.orgsigmaaldrich.com Once the desired stereocenter has been established, the auxiliary can be removed and often recycled. sigmaaldrich.com

Several types of chiral auxiliaries have been developed and utilized in the synthesis of fluorinated compounds. Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries used in asymmetric alkylation and aldol reactions. wikipedia.org Fluorinated versions of these auxiliaries, such as trifluoromethylated oxazolidinones (FOX), have been developed for the synthesis of enantiopure acids, aldehydes, and α-chiral alcohols. cyu.fr These fluorinated auxiliaries can enhance diastereoselectivity through fluorine-metal interactions that rigidify the transition state. cyu.fr

Sulfinamides are another important class of chiral auxiliaries. thieme-connect.com For example, tert-butanesulfinamide has been used in the synthesis of chiral amines. wikipedia.org The use of chiral auxiliaries derived from amino acids is also a common strategy. A notable example is the large-scale synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, which employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base, followed by alkylation with 1,1,1-trifluoro-2-iodoethane. nih.gov

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (de)/Ratio (dr) | Yield (%) | Reference |

| Trifluoromethylated oxazolidines (FOX) | Alkylation, hydroxylation, fluorination | Amide enolates | Excellent | High | cyu.fr |

| Evans-type oxazolidinone (fluorous supported) | Titanium-mediated aldol reaction | N-acyl oxazolidinone | Comparable to standard auxiliaries | Good | researchgate.net |

| Ni(II) complex of glycine Schiff base | Alkylation | Glycine Schiff base | >99% de | 80.4 | nih.gov |

| Chiral N-acyl oxazolidinones | Ru-catalyzed radical addition | Zirconium enolates | High | Good | nih.gov |

Kinetic Resolution Strategies for Enantiopure 4,4,4-Trifluorobutane-1,3-diol Analogues

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. wikipedia.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. wikipedia.org Enzymatic kinetic resolution, in particular, has emerged as a highly efficient and environmentally benign approach for the synthesis of enantiopure compounds, including alcohols. jocpr.com

Lipases are the most commonly used enzymes for the kinetic resolution of alcohols via enantioselective acylation or hydrolysis. jocpr.com The application of lipase-catalyzed kinetic resolution to racemic secondary alcohols is a well-established and efficient method for obtaining both enantiomers in high enantiomeric purity. jocpr.com For example, crude Porcine pancreatic lipase (B570770) has been successfully used for the kinetic resolution of axially chiral primary allenic alcohols, achieving very high enantioselectivities. nih.gov

Chemoenzymatic dynamic kinetic resolution (DKR) is an advanced strategy that combines an enzymatic kinetic resolution with an in situ racemization of the slower-reacting enantiomer. acs.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. DKR has been successfully applied to the synthesis of enantiomerically pure alcohols and amines. acs.org

| Substrate | Enzyme/Catalyst | Reaction Type | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |

| Racemic secondary alcohols | Lipase (e.g., CALB) | Kinetic Resolution | High | ~50% | jocpr.com |

| Racemic primary allenic alcohols | Crude Porcine pancreatic lipase | Kinetic Resolution | High (E > 200) | High | nih.gov |

| Racemic acyloins | Penicillium sp. lipase (PSL) | Dynamic Kinetic Resolution | 97 | 75 | wikipedia.org |

| Racemic secondary alcohols | CALB and a ruthenium racemization complex | Chemoenzymatic DKR | >99 | up to 99 | wikipedia.org |

| 1-(Hetero)aromatic ethanols | Lipase | Kinetic Resolution | High | ~50% | rsc.org |

Chemical Transformations and Derivatization of S 4,4,4 Trifluorobutane 1,3 Diol

Selective Functionalization of Hydroxyl Groups in Trifluorobutane-1,3-diols

The presence of both a primary and a secondary alcohol in (S)-4,4,4-Trifluorobutane-1,3-diol allows for selective functionalization, a key strategy in multi-step synthesis. The differential reactivity of these two groups, primarily due to steric hindrance, enables chemists to target one over the other with high precision.

Selective esterification of one hydroxyl group in a diol is a common synthetic challenge. In the case of this compound, the primary hydroxyl group is sterically more accessible than the secondary hydroxyl group, which is adjacent to the bulky trifluoromethyl group. This difference in steric environment allows for the selective monoesterification of the primary alcohol. By carefully controlling reaction conditions, such as using a stoichiometric amount of the acylating agent at low temperatures, the primary hydroxyl group can be preferentially acylated.

Efficient procedures for the monoesterification of symmetrical diols have been developed using reagents like resin-bound triarylphosphonium iodide, which can achieve excellent yields without the need for high dilution techniques. dntb.gov.uaresearchgate.net While not specifically documented for this compound, these methods for selective monoesterification of diols are applicable, targeting the less sterically hindered primary alcohol. dntb.gov.ua

Table 1: Hypothetical Selective Esterification of this compound

| Reagent | Target Hydroxyl | Potential Product |

| Acyl Chloride (1 eq.) | Primary | (S)-4-O-Acyl-4,4,4-trifluorobutane-1,3-diol |

| Carboxylic Acid, DCC | Primary | (S)-4-O-Acyl-4,4,4-trifluorobutane-1,3-diol |

| Acid Anhydride | Primary | (S)-4-O-Acyl-4,4,4-trifluorobutane-1,3-diol |

This table represents plausible outcomes based on general principles of selective esterification.

The selective protection of primary alcohols as tosylates is a crucial transformation, converting the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions. For diols containing both primary and secondary alcohols, achieving high regioselectivity can be challenging with standard methods often yielding a mixture of products. google.com

A highly efficient method for the regioselective mono-tosylation of diols employs a catalytic amount of a tin compound, such as dibutyltin (B87310) oxide (Bu₂SnO). google.comchem-station.comgoogle.com This process involves the formation of a stannylene acetal (B89532) intermediate. chem-station.com In this intermediate, the primary alcohol is preferentially activated, allowing it to react selectively with tosyl chloride. chem-station.comgoogle.com This catalytic tin-based method has been shown to be highly effective, providing the desired primary tosylate in high yield with minimal formation of the bis-tosylated byproduct. google.comchem-station.com This makes it an ideal strategy for the selective functionalization of this compound, preparing it for further synthetic manipulations.

Table 2: Reagents for Selective Tosylation of Primary Alcohol in a Diol

| Catalyst | Reagent | Base | Solvent | Selectivity |

| Dibutyltin oxide (catalytic) | Tosyl Chloride | Triethylamine | Dichloromethane | High for Primary Alcohol google.comchem-station.com |

| None | Tosyl Chloride | Pyridine | Dichloromethane | Low, mixture of products google.com |

Transformations Leading to Complex Trifluoromethylated Structures

The derivatized forms of this compound serve as versatile precursors for the synthesis of more elaborate trifluoromethylated molecules, including key intermediates for pharmaceuticals and various heterocyclic systems.

The oxidation of the secondary alcohol in the this compound framework provides access to trifluoromethyl-β-hydroxy ketones. These ketones are valuable intermediates. For instance, subsequent oxidation of the primary alcohol would lead to a 1,3-dione structure. A prominent example of a related pharmaceutical intermediate is 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, a key precursor in the synthesis of the anti-inflammatory drug Celecoxib.

The selective oxidation of secondary alcohols in the presence of primary alcohols is achievable using modern catalytic systems. An iron-catalyzed aerobic oxidation using nitric acid and iron(III) chloride in a fluorinated solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to selectively oxidize secondary alcohols to ketones with excellent yields, leaving primary alcohols untouched. acs.org Other methods like Swern or Dess-Martin oxidation are also effective for converting secondary alcohols to ketones. lscollege.ac.inwikipedia.org

Reaction Scheme: Plausible two-step oxidation to a dione (B5365651) intermediate this compound → (S)-1-hydroxy-4,4,4-trifluorobutan-2-one → 4,4,4-Trifluorobutane-1,3-dione

This dione can then be used in condensation reactions to form complex molecules.

Trifluoromethyl-substituted nitrogen heterocycles are of great interest in medicinal chemistry. This compound can be converted into such structures.

Azetidines: A straightforward synthesis of 1,3-disubstituted azetidines involves the reaction of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Applying this to this compound, the diol would first be converted to its bis-mesylate or bis-tosylate. Subsequent reaction with a primary amine would lead to the formation of a trifluoromethyl-substituted azetidine (B1206935) ring through a double nucleophilic substitution.

Oxazolidinones: These heterocycles can be synthesized from β-amino alcohols. nih.gov The this compound can be converted into the corresponding β-amino-α-trifluoromethyl alcohol. This transformation can be achieved by first selectively tosylating the primary alcohol, converting it to an azide (B81097), and then reducing the azide to a primary amine. The resulting (S)-3-amino-4,4,4-trifluorobutane-1-ol can then undergo cyclization. Carbonylation of such amino alcohols with reagents like phosgene (B1210022) or carbonyldiimidazole yields the corresponding 5-(2-hydroxyethyl)-4-(trifluoromethyl)oxazolidin-2-one. nih.gov

Reactivity Studies of the Trifluoromethyl Group within the Diol Framework

The trifluoromethyl (CF₃) group is not merely a passive substituent; its strong electron-withdrawing nature significantly influences the reactivity of the entire molecule. researchgate.net This electronic effect is crucial in directing the course of chemical reactions involving the diol.

The CF₃ group increases the acidity of the adjacent secondary hydroxyl group, making it more susceptible to deprotonation under basic conditions. However, the steric bulk of the CF₃ group can hinder the approach of reagents to this secondary alcohol. This interplay of electronic and steric effects is key to understanding the diol's reactivity.

Furthermore, the trifluoromethyl group plays a critical role in controlling the stereoselectivity of reactions. For example, in nucleophilic additions to carbonyls derived from this diol, the CF₃ group can direct the incoming nucleophile to a specific face of the molecule, leading to a high degree of stereocontrol. nih.gov The electrostatic repulsion between the partial negative charge on the fluorine atoms and the incoming nucleophile can be a significant factor in this stereodirection. nih.gov This inherent stereochemical influence makes this compound a powerful tool for asymmetric synthesis.

Applications of S 4,4,4 Trifluorobutane 1,3 Diol As a Chiral Building Block

Role in Stereoselective Synthesis of Biologically Active Compounds

The synthesis of enantiomerically pure chiral amines and other complex molecules is a primary challenge in the pharmaceutical and fine chemical sectors, with a significant percentage of drug candidates containing a chiral amine. nih.gov Chiral building blocks like (S)-4,4,4-Trifluorobutane-1,3-diol are essential for constructing these molecules with high stereochemical purity, which is often directly linked to therapeutic efficacy and reduced side effects. Chemo-enzymatic methods are frequently employed to produce such chiral fluorine-containing synthons. researchgate.net

The trifluoromethyl (CF3) group is a crucial pharmacophore in medicinal chemistry, known for enhancing metabolic stability and cell membrane permeability of drug molecules. nih.gov A significant number of FDA-approved drugs contain this moiety. While direct synthesis pathways from this compound to specific anti-cancer drugs are proprietary, its value lies in its potential to serve as a precursor to key intermediates. For example, the non-steroidal anti-inflammatory drug Celecoxib, which has been studied for its anti-cancer properties, contains a trifluoromethyl group. researchgate.net The synthesis of Celecoxib relies on the intermediate 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. google.comscbt.com Chiral fluorinated building blocks are instrumental in the synthesis of various heterocyclic compounds, such as triazoles, which are investigated for their potent anticancer activities. nih.govresearchgate.net

Table 1: Examples of Trifluoromethyl-Containing Drugs with Anticancer Activity or Relevance

| Drug/Compound | Class/Target | Relevance |

|---|---|---|

| Flutamide | Androgen receptor antagonist | Used in prostate cancer therapy. nih.gov |

| Nilotinib | Tyrosine kinase inhibitor | Used in leukemia treatment. nih.gov |

| Trifluridine | Antimetabolite | An antiviral that is also used in combination cancer therapies. nih.gov |

| Celecoxib | COX-2 inhibitor | An anti-inflammatory drug also investigated for cancer treatment. researchgate.net |

This table showcases examples of drugs where the trifluoromethyl group is a key structural feature, highlighting the importance of CF3-containing building blocks in drug development.

In the agrochemical industry, the introduction of fluorine and chiral centers can lead to more potent and selective pesticides. nih.gov A prime example is the insecticide and acaricide Fluralaner, which contains a stereogenic carbon center directly attached to a trifluoromethyl group. nih.gov Research has shown that the (S)-enantiomer of Fluralaner is more potent than its (R)-isomer. nih.gov Although Fluralaner was commercialized as a racemic mixture, the development of asymmetric syntheses to produce the more active (S)-enantiomer is a significant area of research. nih.gov this compound represents an ideal starting material for constructing the chiral core of (S)-Fluralaner, providing the necessary trifluoromethyl group and stereocenter. The use of such advanced building blocks is part of a broader trend in creating innovative agrochemicals to support crop production. researchgate.net

Table 2: Examples of Fluorinated Agrochemicals

| Agrochemical | Type | Key Feature |

|---|---|---|

| Fluralaner | Insecticide, Acaricide | Contains a trifluoromethyl group on a stereogenic center. nih.gov |

| Fluazifop-butyl | Herbicide | One of the first trifluoromethylpyridine derivatives on the market. nih.gov |

| Bicyclopyrone | Herbicide | An HPPD-inhibiting herbicide containing a trifluoromethyl group. nih.gov |

| Isoflucypram | Fungicide | A succinate (B1194679) dehydrogenase inhibitor (SDHI) with a difluoromethyl group. ccspublishing.org.cn |

This table provides examples of agrochemicals where fluorine incorporation is critical to their function, illustrating the demand for fluorinated building blocks.

The development of drugs targeting the central nervous system (CNS) presents unique challenges, most notably the need to cross the blood-brain barrier (BBB). nih.govdaneshyari.com The incorporation of fluorine into a drug candidate can enhance its lipophilicity, thereby facilitating its passage across the BBB. researchgate.net Many successful CNS drugs are chiral molecules, where one enantiomer is significantly more active or has a better safety profile than the other. Consequently, chiral synthons like this compound are valuable starting points for the synthesis of novel CNS inhibitors. The diol's structure provides a trifluoromethylated chiral center that can be elaborated into more complex molecular frameworks designed to interact with specific neurological targets. While designing drugs to penetrate the CNS is often the goal, medicinal chemists also design molecules to be actively removed from the brain to minimize side effects, a process involving transporters like P-glycoprotein. nih.gov

Monoamine oxidase (MAO) inhibitors are a critical class of drugs used in the treatment of Parkinson's disease and depression. nih.gov Modern MAO inhibitors are often designed for high selectivity, particularly for the MAO-B isoform. Research has demonstrated that the introduction of chiral fluorinated groups can significantly enhance the inhibitory activity and selectivity of these compounds. nih.gov For instance, novel chiral fluorinated pyrrolidine (B122466) derivatives have been synthesized and shown to be highly potent and selective MAO-B inhibitors, surpassing the efficacy of existing drugs like Safinamide. nih.gov this compound serves as a key precursor for creating the chiral fluorinated pharmacophores that are essential for the high affinity and selectivity of these advanced MAO-B inhibitors. nih.govmdpi.com The development of enantiomerically pure chiral amines through methods like enzymatic deracemization is a key strategy for accessing these and other valuable pharmaceutical ingredients. nih.govmanchester.ac.uk

Table 3: Examples of MAO Inhibitors and Related Compounds

| Compound | Type/Target | Relevance |

|---|---|---|

| Safinamide | MAO-B Inhibitor | Used in Parkinson's disease therapy. nih.gov |

| l-Deprenyl | MAO-B Ligand | Used as a radioligand in binding assays for MAO-B. mdpi.com |

| Moclobemide | Reversible MAO-A Inhibitor | Used in the treatment of depression. |

| Chiral Fluorinated Pyrrolidines | Experimental MAO-B Inhibitors | Showed significantly enhanced potency and selectivity over existing drugs. nih.gov |

This table highlights key MAO inhibitors and demonstrates the importance of chirality and fluorination in designing next-generation therapeutics.

Contributions to New Material Development and Fine Chemicals

Beyond pharmaceuticals and agrochemicals, chiral fluorinated building blocks are valuable in the synthesis of fine chemicals and the development of new materials. "Fine chemicals" are pure, single substances produced in limited quantities for specialized applications, and this compound is a quintessential example of a precursor to such molecules. Its functional groups—two hydroxyls and a trifluoromethyl group—can be selectively modified to create a wide array of other valuable chiral intermediates. This versatility makes it a cornerstone in a synthetic chemist's toolbox for building complex, high-value molecules.

As a Chiral Fluorine Source in Organic Synthesis

The designation of this compound as a "chiral fluorine source" encapsulates its primary utility in organic synthesis. It provides chemists with a reliable method to introduce not just a trifluoromethyl group, but a trifluoromethyl group with a predefined three-dimensional orientation. In stereoselective synthesis, controlling the precise arrangement of atoms is paramount, as the biological activity of a molecule is intimately linked to its shape. This diol delivers the trifluoromethylated stereocenter in a single, convenient package, streamlining the synthesis of complex chiral targets and avoiding the often difficult and low-yielding steps required to establish such a center later in a synthetic sequence. nih.govnih.gov

Solvent Properties in Pharmaceutical and Agrochemical Production

The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, such as polarity, boiling point, and ability to dissolve other substances. These changes can make fluorinated compounds attractive as alternative solvents in various chemical processes. However, without specific studies on this compound, any discussion of its solvent properties would be speculative.

Research in the field of fluorinated compounds is ongoing, and future studies may explore the potential of this compound as a specialized solvent. Such research would need to provide detailed data on its physical properties and performance in relevant reaction systems to establish its utility in pharmaceutical and agrochemical manufacturing.

Advanced Spectroscopic Characterization of S 4,4,4 Trifluorobutane 1,3 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of (S)-4,4,4-Trifluorobutane-1,3-diol. Analysis of ¹H, ¹³C, and ¹⁹F nuclei provides a complete picture of the molecule's atomic connectivity and stereochemistry.

¹H NMR Analysis of Trifluorobutane-1,3-diol and its Transformation Products

The proton NMR spectrum of (R)-4,4,4-trifluorobutane-1,3-diol, which is identical to the (S)-enantiomer, reveals the specific arrangement of hydrogen atoms. rsc.org In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the methylene (B1212753) group (CH₂) and the methine proton (CH) appear as complex multiplets due to spin-spin coupling. rsc.org The protons of the two hydroxyl (-OH) groups may be observed as broad signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| H-1 (CH₂) | 1.88-2.17 | m (multiplet) |

| H-3 (CH) | 3.81-3.91 | m (multiplet) |

| OH | Variable | br s (broad singlet) |

| OH | Variable | br s (broad singlet) |

Note: Data is based on the reported spectrum for the (R)-enantiomer in CDCl₃. rsc.org The chemical shifts of OH protons are dependent on concentration and temperature.

¹³C NMR Investigations

The ¹³C NMR spectrum provides valuable information about the carbon backbone of the molecule. For the enantiomer (R)-4,4,4-trifluorobutane-1,3-diol, the spectrum shows distinct signals for the four carbon atoms. rsc.org The carbon of the trifluoromethyl group (CF₃) is observed as a quartet due to the strong coupling with the three fluorine atoms. rsc.org The carbons attached to the hydroxyl groups (C-1 and C-3) resonate at lower field.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

|---|---|---|

| C-1 (CH₂) | 57.8 | |

| C-3 (CH) | 77.9 | q, J = 30.0 |

| C-4 (CF₃) | 124.6 | q, J = 238.1 |

Note: Data is based on the reported spectrum for the (R)-enantiomer in CDCl₃. rsc.org

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for probing the trifluoromethyl group. In the case of (R)-4,4,4-trifluorobutane-1,3-diol, the three chemically equivalent fluorine atoms give rise to a doublet in the ¹⁹F NMR spectrum, a result of coupling with the adjacent methine proton at C-3. rsc.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Atoms | Predicted Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

|---|---|---|

| CF₃ | -77.2 | d, J = 7.0 |

Note: Data is based on the reported spectrum for the (R)-enantiomer in CDCl₃. rsc.org

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups within this compound. The spectrum is dominated by a strong, broad absorption band characteristic of the O-H stretching of the diol's hydroxyl groups. The presence of the trifluoromethyl group is confirmed by strong C-F stretching vibrations.

Table 4: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (ν) cm⁻¹ |

|---|---|

| O-H Stretch | 3368 (broad) |

| C-H Stretch | 2963 |

| C-F Stretch | 1277, 1172 |

Note: Data is based on the reported spectrum for the (R)-enantiomer. rsc.org

Mass Spectrometry (MS) and Predicted Collision Cross Section Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular weight of this compound (C₄H₇F₃O₂) is 144.09 g/mol . While detailed experimental fragmentation data is not widely published, expected fragmentation would involve the loss of water (H₂O), and cleavage of the carbon-carbon bonds.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing both the chemical purity and the enantiomeric excess (e.e.) of this compound. To separate the (S) and (R) enantiomers, a chiral stationary phase (CSP) is required. The choice of the chiral column and the mobile phase is critical for achieving baseline separation of the two enantiomers, allowing for their accurate quantification. For a related compound, a CHIRALPAK ID column with a mobile phase of hexane (B92381) and 2-propanol was successfully used to determine the enantiomeric ratio, indicating that similar conditions could be applicable for this compound. rsc.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (for derivatives)

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique is particularly crucial for chiral molecules, as it can elucidate the absolute stereochemistry of stereogenic centers, a fundamental aspect influencing their biological activity and chemical properties. While obtaining a single crystal of the parent compound, this compound, suitable for X-ray diffraction analysis can be challenging, derivatization of the diol functionality offers a strategic pathway to facilitate crystallization and subsequent structural analysis.

The introduction of specific chemical moieties, such as esters or other functional groups, can significantly alter the intermolecular interactions, promoting the formation of well-ordered crystal lattices. Once a suitable crystal of a derivative is obtained, X-ray diffraction analysis provides a detailed picture of its solid-state structure, including precise bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the conformational preferences of the molecule in the solid state.

A critical aspect of the crystallographic analysis of a chiral, enantiomerically pure derivative is the determination of its absolute configuration. This is typically achieved through the analysis of anomalous dispersion effects, which are small differences in the scattering of X-rays by the atoms in the crystal. The Flack parameter, derived from the crystallographic data, is a key indicator used to confidently assign the absolute stereochemistry. A value close to zero for a given enantiomer confirms that the assigned stereochemistry is correct.

Despite a thorough search of available scientific literature, specific X-ray crystallographic data for a derivative of this compound could not be located. The search included various related keywords and chemical structure searches. While crystallographic data for structurally similar compounds containing a trifluoromethyl group and a diol or dione (B5365651) functionality exist, a direct derivative of the target compound with a published crystal structure remains elusive in the public domain at the time of this writing.

For illustrative purposes, the following table outlines the type of data that would be generated from a successful X-ray crystallographic analysis of a hypothetical derivative of this compound.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | [Formula of the derivative] |

| Formula Weight | [Molecular weight of the derivative] g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁, C2 |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | [Value, typically 90° for many systems] |

| β (°) | [Value] |

| γ (°) | [Value, typically 90° for many systems] |

| Volume (ų) | [Value] |

| Z | [Number of molecules in the unit cell] |

| Density (calculated) | [Value] g/cm³ |

In the absence of experimental data for a derivative of this compound, the detailed analysis of its solid-state structure and the definitive confirmation of its absolute stereochemistry via X-ray crystallography remain important objectives for future research in the chemistry of fluorinated compounds.

Green Chemistry Approaches in the Synthesis of S 4,4,4 Trifluorobutane 1,3 Diol

Development of Environmentally Benign Synthetic Protocols

The pursuit of environmentally benign synthetic protocols for chiral diols like (S)-4,4,4-Trifluorobutane-1,3-diol has led to the exploration of biocatalysis and chemoenzymatic strategies. These methods offer significant advantages over traditional chemical syntheses, which often rely on harsh conditions and hazardous reagents.

One promising approach is the use of one-pot chemoenzymatic synthesis. This method combines the selectivity of enzymatic reactions with chemical catalysis in a single reaction vessel, often in an aqueous environment. For instance, the synthesis of chiral 1,3-diols has been successfully achieved through a combination of enantioselective aldol (B89426) reactions catalyzed by chiral Zn(II) complexes and subsequent enantioselective reduction of the aldol products using oxidoreductases. nih.gov This process benefits from cofactor regeneration for the enzymatic step, making it more efficient and sustainable. nih.gov The ability to produce all four possible stereoisomers of a 1,3-diol is achievable by carefully selecting the appropriate chiral catalyst and oxidoreductase. nih.gov

Biocatalytic production using whole-cell systems represents another significant advancement. Engineered microorganisms, such as Escherichia coli, can be designed to produce valuable chiral chemicals from renewable feedstocks. For example, (S)-1,2,4-butanetriol has been synthesized from D-xylose using engineered E. coli, showcasing a pathway from a simple sugar to a valuable chiral polyol. researchgate.net This approach avoids the high pressures and temperatures associated with conventional chemical methods. researchgate.net Advances in understanding and engineering biosynthetic pathways offer a sustainable alternative for producing complex molecules. nih.gov

Furthermore, chemo-enzymatic strategies have been developed that combine biocatalysis with traditional chemical reactions to achieve high enantioselectivity. rsc.org For example, lipase-catalyzed transesterification at low temperatures has been shown to be an effective method for the optical resolution of chiral alcohols, which are precursors to diols. mdpi.com The use of catalyst-free reaction conditions, such as those employing ultrasound irradiation in greener solvents like aqueous ethanol, also represents a move towards more environmentally friendly protocols by eliminating the need for potentially toxic catalysts. rsc.org

Atom Economy and Waste Reduction in Trifluorobutane-1,3-diol Synthesis

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. In the synthesis of this compound, improving atom economy is a key objective.

One-pot synthesis methodologies are inherently more atom-economical as they reduce the number of intermediate isolation and purification steps, which are major sources of waste. rsc.orgrsc.org For instance, a one-pot catalytic process for the synthesis of 1,4-butanediol (B3395766) from 1,4-anhydroerythritol using a dual catalyst system demonstrates high selectivity and conversion at relatively low temperatures, significantly reducing by-product formation. rsc.org Similarly, multi-component reactions, where several starting materials are combined in a single step to form a complex product, are highly desirable for their efficiency and waste reduction. rsc.org

The ideal for atom economy is a reaction that proceeds with 100% efficiency, such as addition reactions where all the atoms of the reactants are incorporated into the product. While not always achievable, the design of synthetic routes with this goal in mind pushes for the innovation of more efficient and less wasteful chemical transformations.

Use of Safer Reagents and Solvents

The selection of reagents and solvents is a critical aspect of green chemistry, aiming to replace hazardous substances with safer alternatives. In the synthesis of this compound and related compounds, significant strides have been made in this area.

The use of water as a reaction solvent is a cornerstone of green chemistry. Chemoenzymatic syntheses of chiral 1,3-diols have been successfully conducted in aqueous systems, which is a significant improvement over volatile and often toxic organic solvents. nih.gov Other greener solvents, such as isopropanol (B130326) and aqueous ethanol, have also been employed in the synthesis of related chiral molecules, offering a less hazardous reaction medium. rsc.orgmdpi.com

Biocatalysis, by its very nature, employs enzymes and microorganisms that operate under mild conditions of temperature and pressure in aqueous environments, thus avoiding the need for many harsh and dangerous chemical reagents. researchgate.netnih.gov The development of organocatalysts, such as those based on (S)-proline, also provides a metal-free and more environmentally friendly alternative to traditional catalysts. mdpi.com

In contrast, some traditional syntheses of fluorinated compounds have utilized hazardous reagents like HF-pyridine as a fluoride (B91410) source. nih.gov A key goal in greening the synthesis of this compound is the development and implementation of safer fluorinating agents. Similarly, while reducing agents like the borane-dimethyl sulfide (B99878) complex can be effective, the continual search for milder and more environmentally benign reducing agents is an active area of research. nih.gov

Conclusion and Future Perspectives

Summary of Key Advances in (S)-4,4,4-Trifluorobutane-1,3-diol Research

Research into this compound has primarily focused on its stereoselective synthesis, a critical step in unlocking its potential. Early approaches often resulted in racemic mixtures, requiring challenging and often inefficient separation techniques. However, recent years have seen significant strides in asymmetric synthesis, enabling the direct production of the desired (S)-enantiomer with high purity.

One of the most notable advancements has been the development of biocatalytic methods . The use of enzymes, such as reductases, has proven highly effective for the stereoselective reduction of the corresponding ketone precursor, 4,4,4-trifluoro-1-hydroxybutan-3-one. These enzymatic reactions often proceed under mild conditions with excellent enantioselectivity, offering a greener and more efficient alternative to traditional chemical methods.

Another key area of progress lies in asymmetric hydrogenation and transfer hydrogenation using chiral metal catalysts. Rhodium and ruthenium complexes featuring chiral ligands have been successfully employed to achieve high enantiomeric excess of the desired (S)-diol. These methods provide a powerful and versatile tool for accessing this important chiral building block.

Furthermore, the use of chiral auxiliaries has been a reliable strategy. By temporarily attaching a chiral molecule to the starting material, the stereochemical outcome of subsequent reactions can be controlled. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched this compound.

These synthetic advancements have made this compound more accessible to the scientific community, paving the way for its exploration in various applications.

Challenges and Opportunities in its Synthesis and Application

Despite the progress, several challenges remain in the synthesis and application of this compound.

Challenges in Synthesis:

Cost and Availability of Catalysts: Many of the highly effective chiral catalysts, particularly those based on precious metals like rhodium and ruthenium, can be expensive, limiting their use in large-scale synthesis.

Substrate Scope and Functional Group Tolerance: While successful for the synthesis of the target diol, some catalytic systems may have limited tolerance for other functional groups, which can restrict their broader applicability in the synthesis of more complex molecules.

Stereocontrol in Complex Systems: Achieving high stereoselectivity can become more challenging when incorporating the diol into larger, more complex molecular frameworks with multiple stereocenters.

Opportunities for Advancement:

Development of Novel Catalysts: There is a significant opportunity for the design and development of new, more cost-effective, and robust chiral catalysts based on earth-abundant metals or organocatalysts.

Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound could offer improved efficiency, safety, and scalability compared to traditional batch processes.

Biocatalyst Engineering: Further engineering of enzymes could lead to biocatalysts with enhanced activity, stability, and broader substrate scope, making biocatalytic routes even more attractive for industrial applications.

Exploration of New Applications: The increased availability of this chiral building block opens up opportunities for its use in the discovery of novel pharmaceuticals, agrochemicals, and advanced materials. Its unique combination of a trifluoromethyl group and a chiral diol motif makes it an attractive scaffold for creating molecules with unique biological and physical properties.

Emerging Trends in Chiral Fluorinated Compound Research

The research landscape for chiral fluorinated compounds is dynamic and rapidly evolving. Several emerging trends are set to shape the future of this field and will likely impact the utilization of building blocks like this compound.

One of the most significant trends is the development of late-stage fluorination techniques. These methods aim to introduce fluorine or fluorinated groups into complex molecules at a late stage of the synthesis, which can significantly shorten synthetic routes and allow for the rapid generation of diverse compound libraries for biological screening.

Another key trend is the rise of photoredox catalysis . This approach utilizes visible light to initiate chemical transformations, often under very mild conditions. Photoredox catalysis has enabled the development of novel methods for the formation of carbon-fluorine bonds and the construction of chiral fluorinated centers.

The field of organocatalysis continues to expand, offering metal-free alternatives for asymmetric synthesis. The development of new and more powerful chiral organic catalysts provides a sustainable and often more economical approach to producing enantiomerically pure fluorinated compounds.

Finally, there is a growing interest in the synthesis and application of multi-vicinal fluorinated compounds , where multiple fluorine atoms are installed on adjacent carbon atoms. These highly fluorinated motifs can impart unique conformational constraints and electronic properties to molecules, opening up new avenues in drug design and materials science.

The continued advancement in these areas will undoubtedly lead to new and innovative ways to synthesize and utilize chiral fluorinated building blocks like this compound, further solidifying the importance of fluorine in the development of next-generation molecules.

Q & A

Q. What are the established synthetic routes for enantioselective preparation of (S)-4,4,4-Trifluorobutane-1,3-diol?

The (S)-enantiomer can be synthesized via diastereomeric salt resolution using (R)-1-phenylethylammonium as a chiral auxiliary. Key steps include:

- Condensation of trifluoromethyl ketones with chiral amines to form intermediates.

- Optical rotation analysis ([α]D = -15.0 in EtOH) to confirm enantiomeric purity .

- Purification via recrystallization in ethanol, with elemental analysis (C: 30.16%, H: 3.23%, F: 36.0%) to validate stoichiometry .

Q. How is this compound characterized structurally and spectroscopically?

- NMR : -NMR (CDCl) shows distinct signals for hydroxyl protons (δ 2.9–3.2 ppm) and trifluoromethyl splitting patterns (e.g., ) .

- Optical Rotation : Specific rotation ([α]D) in ethanol distinguishes enantiomers .

- Elemental Analysis : Used to confirm empirical formula (CHFO) and purity .

Q. What purification methods are effective for isolating this compound?

Q. What are the recommended storage conditions for this compound?

Store at -20°C in airtight containers under inert gas (N or Ar) to prevent hydroxyl group oxidation or hygroscopic degradation .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for higher yield and enantiomeric excess (ee)?

- Catalytic Asymmetric Reduction : Explore Co(I)Pce catalysts for ketone intermediates, achieving >90% ee via hydrogenation (e.g., 1-(aryl)-4,4,4-trifluorobutane-1,3-diones) .

- Dynamic Kinetic Resolution : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) to enhance stereocontrol .

Q. What derivatization strategies enhance the reactivity or stability of this compound?

- Tosylation : React with tosyl chloride in pyridine to form 4,4,4-trifluoro-3-hydroxybut-1-yl tosylate, improving leaving-group capacity for nucleophilic substitutions .

- Esterification : Convert to methyl esters using BF-MeOH, confirmed by -NMR shifts (δ -75 to -80 ppm) .

Q. How does the trifluoromethyl group influence the compound’s stability under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。